molecular formula C9H10ClNO B3024667 3-(chloromethyl)-N-methylbenzamide CAS No. 123944-75-2

3-(chloromethyl)-N-methylbenzamide

Cat. No.: B3024667
CAS No.: 123944-75-2
M. Wt: 183.63 g/mol
InChI Key: WYPCLKWDXUSOEN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N-methylbenzamide is an organic compound characterized by the presence of a chloromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N-methylbenzamide typically involves the chloromethylation of N-methylbenzamide. One common method is the reaction of N-methylbenzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc iodide, in a solvent like dichloromethane . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives or alcohols.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-N-methylbenzamide is unique due to the presence of both the chloromethyl and N-methyl groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-(chloromethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPCLKWDXUSOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123944-75-2
Record name 3-(chloromethyl)-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-chloromethylbenzoyl chloride (7.4 g, Aldrich) in DCM (35 ml) was added dropwise at 0° C. over 30 minutes to a stirred mixture of 30% aqu. methylamine (4.5 ml) and triethylamine (3.6 g) in DCM (50 ml). When addition was complete, the mixture was allowed to warm to room temperature over 1 hour with stirring. Further methylamine (0.5 ml) was added and the mixture stirred for a further 10 minutes, then washed with water, 1N aqu. HCl, 1N aqu. NaOH and brine, dried over MgSO4 and evaporated in vacuo to give the desired product as a colourless oil which solidified to a white solid on standing.
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5 g (29.31 mmol) of 3-chloromethylbenzoic acid were suspended in 20 ml of abs. toluene, 5.23 g (43.96 mmol) of thionyl chloride were added dropwise and the mixture was stirred at 90° C. overnight. After cooling to RT, excess thionyl chloride and toluene were evaporated and the residue was dried under high vacuum for 1 h. Under argon, the residue was dissolved in 40 ml of abs. dichloromethane and cooled to 0° C., and 2.18 g (32.24 mmol) of methylamine hydrochloride were added. At 0° C., 7.58 g (58.62 mmol) of N,N-diisopropylethylamine were slowly added dropwise, and the reaction mixture was stirred at 0° C. for 15 min. 100 ml of dichloromethane were added, and the reaction mixture was washed three times with water and once with saturated aqueous sodium chloride solution. The organic phase was dried over sodium sulfate, filtered and concentrated using a rotary evaporator.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
7.58 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
5.23 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 3-(chloromethyl)-benzoic acid (34.1 g, 200 mmol) in toluene (125 mL) was added thionyl chloride (21.9 mL, 300 mmol) at room temperature. The resulting solution was heated at reflux for 15 hours. The reaction mixture was cooled to room temperature and concentrated under vacuum. The resulting oily residue was azeotroped with toluene and dried under high vacuum to obtain the crude acid chloride. To a suspension of the above crude acid chloride (200 mmol) in dichloromethane (400 mL) was added methylamine hydrochloride (14.9 g, 220 mmol) at −5° C. to 0° C. Diisopropylethylamine (69.6 mL, 400 mmol) was added drop-wise over 15-20 minutes at 0° C. After completion of the addition, the mixture was stirred for 45 minutes at 0° C., then warmed to room temperature. After stirring at room temperature for 15 minutes, the reaction mixture was diluted with water (300 mL) and the aqueous layer was extracted with dichloromethane (100 mL). The combined organic layers were washed with brine and dried over anhydrous magnesium sulfate. Filtration and concentration gave the crude solid which was dissolved in toluene at ˜60-70° C. The resulting solution was stored in the refrigerator overnight and the precipitated solids were collected by filtration and then washed with hexanes. After drying in air, 3-(chloromethyl)-N-methyl-benzamide (80%) was isolated as a light yellow solid.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
21.9 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
200 mmol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Quantity
69.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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